molecular formula C9H7N3O B1369917 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde CAS No. 868755-54-8

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Cat. No. B1369917
M. Wt: 173.17 g/mol
InChI Key: YGKBHMJLDGOYPI-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17138 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed based on the reactivity of the 1,2,4-triazole ring. The 1,2,4-triazole ring is known for its ability to participate in various chemical reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

1. Luminescence Properties in Zinc Complexes

Complexes formed from derivatives of 1,2,4-triazoles, including those using benzaldehyde as a reactant, exhibit strong green-blue luminescence in solid state, as shown in the work by Gusev et al. (2011) in "Inorganica Chimica Acta" (Gusev et al., 2011).

2. Formation of Hemiaminals and Schiff Bases

Wajda-Hermanowicz et al. (2015) in "Molecules" studied the stable hemiaminals and Schiff bases formed in reactions involving substituted benzaldehydes and primary 3,5-dimethyl-1,2,4-triazole 4-amine under neutral conditions, revealing the impact of reaction conditions like temperature and solvent polarity on product yield (Wajda-Hermanowicz et al., 2015).

3. Antimicrobial and Antifungal Properties

Research by Sun et al. (2009) in the "Chinese Journal of Chemistry" on Schiff bases of 3-amino-1H-1,2,4-triazole synthesized from substituted benzaldehyde indicated good fungicidal activities of these compounds (Sun et al., 2009).

4. Catalysis in Benzyl Alcohol Oxidation

Han et al. (2006) in the "European Journal of Inorganic Chemistry" discussed the use of coordination polymers, which include 1,2,4-triazolyl groups derived from benzaldehyde, as effective catalysts for the oxidation of benzyl alcohol to benzaldehyde (Han et al., 2006).

5. Plant Growth Regulatory Activities

Qin et al. (2010) in "Chinese Chemical Letters" synthesized imine derivatives containing 1H-1,2,4-triazole and thiazole rings by condensing substituted benzaldehydes with specific amines. These compounds exhibited promising plant-growth regulatory activities (Qin et al., 2010).

Future Directions

The future directions for research on 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and other 1,2,4-triazole derivatives could include further investigations on their biological activities and mechanisms of action . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further computational studies could also be conducted to predict the interaction of these compounds with various biological targets .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKBHMJLDGOYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594502
Record name 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

CAS RN

868755-54-8
Record name 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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